molecular formula C20H20ClN3O4S3 B2587151 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate CAS No. 1396765-87-9

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate

Cat. No. B2587151
CAS RN: 1396765-87-9
M. Wt: 498.03
InChI Key: SZAJFKSJKZXSAQ-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H20ClN3O4S3 and its molecular weight is 498.03. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Antitumor Applications

Researchers have synthesized a novel series of compounds with potential antitumor and antibacterial activities. These compounds were designed through a series of synthetic steps, resulting in the creation of benzothiazole and thiophene derivatives. Notably, compounds demonstrated higher activity against various cancer cell lines, including liver, colon, and lung cancers, compared to doxorubicin, a standard antitumor drug (Hafez, Alsalamah, & El-Gazzar, 2017).

Antibacterial and Antifungal Studies

Several studies have focused on the antibacterial and antifungal properties of new pyridine derivatives and related compounds. These studies highlight the synthesis of benzothiazole derivatives and their efficacy in inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains. The research indicates a promising direction for developing new antimicrobial agents using benzothiazole and piperidine derivatives as key structural components (Patel & Agravat, 2007; Khalid et al., 2016).

Microwave-Assisted Synthesis and Pharmacological Evaluation

The microwave-assisted synthesis approach has been employed to rapidly and efficiently produce nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds were evaluated for their antimicrobial activities, showcasing effectiveness against various bacterial and fungal species. This method represents a significant advancement in the synthesis of pharmacologically active heterocycles, offering a quicker and more efficient route for compound development (Mistry & Desai, 2006).

Antimicrobial Evaluation of Heterocyclic Compounds

The antimicrobial evaluation of novel thiazolidin-4-ones and azetidin-2-ones derivatives, derived from benzothiazole, revealed moderate to good inhibition of pathogenic bacterial and fungal strains. This study underscores the potential of these derivatives in developing new antimicrobial agents. The findings suggest that azetidin-2-ones derivatives exhibit higher activity compared to thiazolidin-4-ones derivatives, offering insights into the structural activity relationships that govern antimicrobial efficacy (Gilani et al., 2016).

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S3/c21-17-5-6-18(30-17)31(26,27)24-9-7-13(8-10-24)19(25)28-14-11-23(12-14)20-22-15-3-1-2-4-16(15)29-20/h1-6,13-14H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJFKSJKZXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate

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